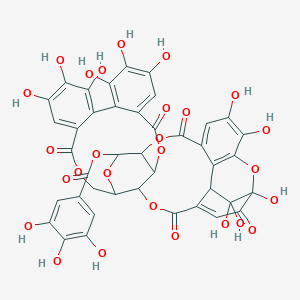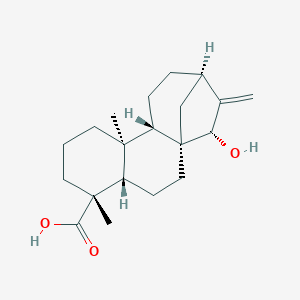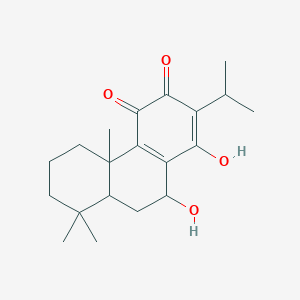
Aristolon
Übersicht
Beschreibung
Aristolon ist eine Sesquiterpenverbindung, die aus verschiedenen natürlichen Quellen isoliert wurde, darunter die Wurzeln von Aristolochia debilis und Nardostachys chinensis . Es ist eine seltene Klasse von natürlichen Sesquiterpenoiden mit einem Gem-Dimethylcyclopropan-Rest . This compound wurde wegen seiner vielfältigen biologischen Aktivitäten und seiner potenziellen therapeutischen Anwendungen untersucht.
Wissenschaftliche Forschungsanwendungen
Chemie: Aristolon dient als wertvolles Gerüst für die Synthese anderer bioaktiver Verbindungen.
Biologie: Es zeigt schützende Aktivität auf neonatalen Ratten-Kardiomyozyten und wurde auf seine Auswirkungen auf Serotonintransporter untersucht
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:
Vasorelaxation: This compound induziert Vasorelaxation durch Aktivierung des PDK1-Akt-eNOS-NO-Relaxationswegs und Stimulation der Öffnung des K ATP-Kanals.
Regulation des Serotonintransporters: Es reguliert Serotonintransporter, die klassische Ziele für die Wirkstoffforschung bei neuropsychiatrischen und Verdauungsstörungen sind.
Wirkmechanismus
Target of Action
Aristolone, a sesquiterpene isolated from Aristolochia debilis, primarily targets the phosphoinositide-dependent protein kinase 1 (PDK1) . PDK1 plays a crucial role in the activation of the Akt signaling pathway, which is involved in various cellular processes, including metabolism, proliferation, and survival.
Mode of Action
Aristolone interacts with PDK1, leading to the phosphorylation of Akt at the T308 residue . This phosphorylation event activates Akt, which subsequently phosphorylates and activates endothelial nitric oxide synthase (eNOS). The activation of eNOS results in the production of nitric oxide (NO), a potent vasodilator that relaxes blood vessels and lowers blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Aristolone is the PDK1-Akt-eNOS pathway . Activation of this pathway leads to increased NO production, which induces vasodilation. Additionally, Aristolone’s interaction with the K_ATP channels contributes to its vasorelaxant effects . The downstream effects include improved blood flow and reduced hypertension.
Pharmacokinetics
Aristolone’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. The compound is well-absorbed and distributed throughout the body, with a particular affinity for vascular tissues. It undergoes metabolism primarily in the liver and is excreted via the kidneys . These properties ensure that Aristolone reaches its target sites effectively, maintaining its therapeutic efficacy.
Result of Action
At the molecular level, Aristolone’s activation of the PDK1-Akt-eNOS pathway results in increased NO production, leading to vasodilation and reduced blood pressure . At the cellular level, this translates to improved endothelial function and enhanced blood flow. These effects are particularly beneficial in managing conditions like hypertension.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence Aristolone’s action, efficacy, and stability. For instance, the compound’s stability may be compromised at extreme pH levels or high temperatures. Additionally, interactions with other medications or dietary components could affect its bioavailability and therapeutic outcomes .
Aristolone’s multifaceted mechanism of action highlights its potential as a therapeutic agent, particularly in the management of cardiovascular diseases. Its ability to modulate key signaling pathways and induce vasodilation underscores its pharmacological significance.
: Molecules : Europe PMC
Biochemische Analyse
Biochemical Properties
Aristolone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to undergo biotransformation by microorganisms such as Chlorella fusca var. vacuolata, Mucor species, and Aspergillus niger .
Molecular Mechanism
Aristolone exerts its effects at the molecular level through various mechanisms. For example, Aspergillus niger can oxidize one methyl of the 1,1-dimethyl group on the cyclopropane ring of aristolanes to give C-12 primary alcohol and C-12 carboxylic acid . This suggests that Aristolone may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Aristolone can change over time in laboratory settings. While specific information on Aristolone’s stability, degradation, and long-term effects on cellular function is limited, it is known that Aristolone can undergo biotransformation by various microorganisms, suggesting potential changes in its effects over time .
Dosage Effects in Animal Models
The effects of Aristolone can vary with different dosages in animal models. While specific information on dosage effects is limited, the ability of Aristolone to undergo biotransformation suggests that its effects could potentially vary with dosage .
Metabolic Pathways
Aristolone is involved in various metabolic pathways. For instance, it can undergo biotransformation by microorganisms, suggesting that it interacts with various enzymes and cofactors
Transport and Distribution
Aristolone can be transported and distributed within cells and tissues. While specific information on transporters or binding proteins that Aristolone interacts with is limited, its ability to undergo biotransformation suggests potential effects on its localization or accumulation .
Subcellular Localization
Its ability to undergo biotransformation suggests that it may be directed to specific compartments or organelles .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Totalsynthese von Aristolon umfasst mehrere Schritte, darunter die kupfersulfatkatalysierte intramolekulare Cyclisierung von Diazoketon . Dieses Verfahren erzeugt ein Gemisch von Produkten, wobei this compound die Hauptkomponente ist.
Industrielle Produktionsmethoden: This compound wird hauptsächlich aus natürlichen Quellen wie Aristolochia debilis und Nardostachys chinensis isoliert . Das Extraktionsverfahren beinhaltet die Verwendung von Ethanol, um die Verbindung aus den Wurzeln und Rhizomen dieser Pflanzen zu gewinnen .
Analyse Chemischer Reaktionen
Reaktionstypen: Aristolon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen .
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel wie Brom oder Chlor.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, wie z. B. 1α,2β-Dihydroxythis compound und 9-Epidebilon .
Vergleich Mit ähnlichen Verbindungen
Aristolon ist Teil der Aristolan-Typ-Sesquiterpenoide, zu denen Verbindungen wie:
- 1α,2β-Dihydroxythis compound
- 9-Epidebilon
- 3′-Hydroxynardoaristolone A
- Kanshone H
Diese Verbindungen weisen ähnliche strukturelle Merkmale auf, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Anwendungen .
This compound zeichnet sich durch seinen einzigartigen Gem-Dimethylcyclopropan-Rest und seine vielfältigen biologischen Aktivitäten aus, was es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung und Wirkstoffentwicklung macht.
Eigenschaften
IUPAC Name |
(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-9-6-5-7-10-8-11(16)12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVIZCBJCSXBCJ-JWFUOXDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CC(=O)C3C(C12C)C3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC2=CC(=O)[C@@H]3[C@H]([C@@]12C)C3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10987838 | |
| Record name | Aristol-9-en-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6831-17-0 | |
| Record name | Aristolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6831-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aristolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006831170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aristol-9-en-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10987838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B209137.png)
![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

![(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)


![(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one](/img/structure/B210169.png)





![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)

